molecular formula C14H11IO B1324247 3'-Iodo-2-phenylacetophenone CAS No. 214900-27-3

3'-Iodo-2-phenylacetophenone

Cat. No. B1324247
Key on ui cas rn: 214900-27-3
M. Wt: 322.14 g/mol
InChI Key: RBJBDLODDSSGNG-UHFFFAOYSA-N
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Patent
US08987242B2

Procedure details

m-Iodobenzoic acid (1 g, 0.004 mol) was dissolved in MeCN (20 ml), Cs2CO3 (2.63 g, 2 eq) and benzyl bromide (0.528 ml, 1.1 eq) added. The mixture was heated at reflux overnight. The mixture was concentrated, taken up in EtOAc, washed with water, dried (MgSO4), and concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc in hexane) to give 1.6 g of M16-3.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
0.528 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC#N>[I:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:8]=[CH:9][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Cs2CO3
Quantity
2.63 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.528 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-60% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
to give 1.6 g of M16-3

Outcomes

Product
Name
Type
Smiles
IC=1C=C(C=CC1)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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